molecular formula C20H24N4O6 B13585404 4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide

4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide

Cat. No.: B13585404
M. Wt: 416.4 g/mol
InChI Key: PZIPRFAUAYTRCR-UHFFFAOYSA-N
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Description

4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide typically involves multiple steps, starting from readily available starting materials

    Formation of Isoindoline-1,3-dione Core: This step involves the cyclization of an appropriate precursor, such as phthalic anhydride, with an amine to form the isoindoline-1,3-dione structure.

    Introduction of Piperidine Group: The piperidine group is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoindoline-1,3-dione intermediate.

    Attachment of Aminopropoxy Group: The final step involves the reaction of the intermediate with 3-aminopropanol under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, solvents, and reaction conditions to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Pharmaceutical Research: It can be used as a lead compound for the development of new therapeutic agents, especially in the treatment of diseases related to its molecular targets.

    Biological Studies: Researchers can use this compound to study its effects on various biological systems, including its interaction with enzymes and receptors.

    Industrial Applications: The compound may have applications in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar core structure but lacks the aminopropoxy and butanamide groups.

    N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)butanamide: Similar to the target compound but without the aminopropoxy group.

Uniqueness

4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide is unique due to the presence of the aminopropoxy group, which may confer specific biological activities and properties not found in similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C20H24N4O6

Molecular Weight

416.4 g/mol

IUPAC Name

4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]butanamide

InChI

InChI=1S/C20H24N4O6/c21-8-2-10-30-9-1-3-16(25)22-12-4-5-13-14(11-12)20(29)24(19(13)28)15-6-7-17(26)23-18(15)27/h4-5,11,15H,1-3,6-10,21H2,(H,22,25)(H,23,26,27)

InChI Key

PZIPRFAUAYTRCR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCCOCCCN

Origin of Product

United States

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